molecular formula C11H22ClNO4S B13077173 Tert-butyl N-[1-(chlorosulfonyl)-3,3-dimethylbutan-2-YL]carbamate

Tert-butyl N-[1-(chlorosulfonyl)-3,3-dimethylbutan-2-YL]carbamate

Cat. No.: B13077173
M. Wt: 299.82 g/mol
InChI Key: IYUXBQLIGZDKQR-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(chlorosulfonyl)-3,3-dimethylbutan-2-YL]carbamate is an organic compound with the chemical formula C10H19ClNO4S. It is a solid powder, typically colorless or pale yellow, and has a pungent odor. This compound is primarily used as a reagent in organic synthesis and has applications in various fields, including biomedical research .

Preparation Methods

The preparation of Tert-butyl N-[1-(chlorosulfonyl)-3,3-dimethylbutan-2-YL]carbamate involves complex organic synthesis techniques. One common method includes the reaction of tert-butyl carbamate with chlorosulfonyl isocyanate under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

Tert-butyl N-[1-(chlorosulfonyl)-3,3-dimethylbutan-2-YL]carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl N-[1-(chlorosulfonyl)-3,3-dimethylbutan-2-YL]carbamate is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of Tert-butyl N-[1-(chlorosulfonyl)-3,3-dimethylbutan-2-YL]carbamate involves its ability to act as a reactive intermediate in various chemical reactions. It can form covalent bonds with other molecules, facilitating the formation of new chemical structures. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Tert-butyl N-[1-(chlorosulfonyl)-3,3-dimethylbutan-2-YL]carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties compared to its analogs.

Properties

Molecular Formula

C11H22ClNO4S

Molecular Weight

299.82 g/mol

IUPAC Name

tert-butyl N-(1-chlorosulfonyl-3,3-dimethylbutan-2-yl)carbamate

InChI

InChI=1S/C11H22ClNO4S/c1-10(2,3)8(7-18(12,15)16)13-9(14)17-11(4,5)6/h8H,7H2,1-6H3,(H,13,14)

InChI Key

IYUXBQLIGZDKQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CS(=O)(=O)Cl)NC(=O)OC(C)(C)C

Origin of Product

United States

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